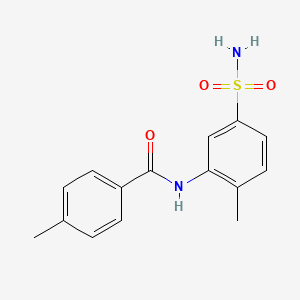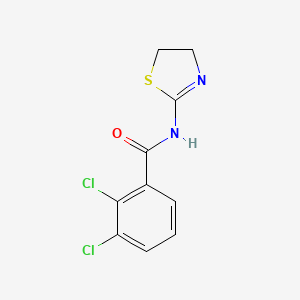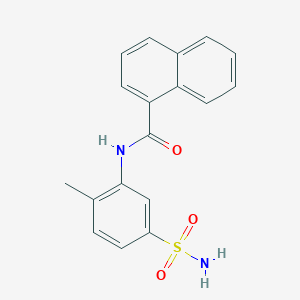![molecular formula C20H18FN3O B10975230 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B10975230.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FUB-144 , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol) and interact with cannabinoid receptors in the endocannabinoid system. FUB-144 has been sold online as a designer drug .
Preparation Methods
Synthetic Routes:: The synthetic route for FUB-144 involves the modification of the parent compound XLR11. Specifically, the 5-fluoropentyl side chain in XLR11 is replaced by a 4-fluorobenzyl group in FUB-144. This alteration enhances binding to both CB1 and CB2 receptors .
Reaction Conditions:: The exact synthetic procedures and reaction conditions for FUB-144 are not widely documented due to its status as a designer drug. it likely involves organic synthesis techniques, including coupling reactions and functional group transformations.
Industrial Production:: Information on large-scale industrial production methods for FUB-144 is scarce, given its illicit nature.
Chemical Reactions Analysis
Reactions:: FUB-144 may undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could reduce functional groups.
Substitution: Substitution reactions may involve nucleophilic attack on the fluorobenzyl group.
Major Products:: The major products depend on the specific reaction conditions and the starting materials used.
Scientific Research Applications
FUB-144’s applications span several fields:
Chemistry: Studying its reactivity and interactions with other compounds.
Biology: Investigating its effects on cannabinoid receptors and potential therapeutic applications.
Medicine: Exploring its pharmacological properties and potential medical uses.
Industry: Assessing its role in drug development and as a research tool.
Mechanism of Action
FUB-144 likely exerts its effects by binding to CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and other physiological processes.
Comparison with Similar Compounds
FUB-144 shares similarities with other synthetic cannabinoids, such as AB-FUBINACA and ADB-FUBINACA . its unique 4-fluorobenzyl side chain sets it apart.
Properties
Molecular Formula |
C20H18FN3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-6-14(7-9-16)12-24-13-17(11-22-24)23-20(25)19-10-18(19)15-4-2-1-3-5-15/h1-9,11,13,18-19H,10,12H2,(H,23,25) |
InChI Key |
NSIMIZBPCMJSGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975147.png)

![3-[(2-Ethyl-6-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975160.png)
![4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)

![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperidine](/img/structure/B10975183.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea](/img/structure/B10975186.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B10975193.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea](/img/structure/B10975206.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10975208.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10975225.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975232.png)

